molecular formula C22H25ClO7 B3433122 Ertugliflozin CAS No. 1431329-06-4

Ertugliflozin

Numéro de catalogue B3433122
Numéro CAS: 1431329-06-4
Poids moléculaire: 436.9 g/mol
Clé InChI: MCIACXAZCBVDEE-CUUWFGFTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ertugliflozin is used with proper diet and exercise to treat high blood sugar levels caused by type 2 diabetes . It works in the kidneys to prevent the absorption of glucose (blood sugar), which helps lower the blood sugar level . This compound does not help patients who have insulin-dependent or type 1 diabetes .


Synthesis Analysis

The synthesis of this compound involves the conversion of D-glucose to a fully protected open chain D-glucose aldehyde in 4 steps . Further installation of the aglycon group is done by a Grignard reaction, followed by the introduction of the hydroxymethyl group by a sequential oxidation/aldol reaction/Canizzarro reduction . The final steps involve benzylic oxidation and global deprotection .


Molecular Structure Analysis

The molecular structure of this compound has been characterized using advanced analytical techniques such as ultra-high-performance liquid chromatography-mass spectrometry, high-resolution mass spectrometry, and nuclear magnetic resonance spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been characterized using advanced analytical techniques .

Applications De Recherche Scientifique

  • Cardiovascular Outcomes Trial (VERTIS-CV) : Ertugliflozin was evaluated in a cardiovascular outcomes trial, VERTIS-CV, focusing on major adverse cardiovascular events in patients with type 2 diabetes mellitus (T2DM) (Cannon et al., 2018).

  • Interaction with Human Serum Albumin : A study on this compound's interaction with human serum albumin (HSA) used multispectroscopic methods and molecular docking, indicating static quenching and the role of hydrogen bonding and van der Waals forces in the binding (Wang et al., 2019).

  • Blood Pressure and Pulse Rate Effects : An analysis of Phase 3 studies showed that this compound reduced glycated hemoglobin, body weight, and blood pressure in T2DM patients (Liu et al., 2018).

  • Older Patients with T2DM : The cardiorenal outcomes and safety of this compound in older patients with T2DM were analyzed in the VERTIS CV trial, showing similar incidences of adverse events across treatment groups for patients aged 65 and older (Pratley et al., 2021).

  • Pharmacokinetics in Renal Impairment : A study evaluated the effect of renal impairment on the pharmacokinetics of this compound, showing that this compound exposure in subjects with renal impairment is not expected to be clinically meaningful (Sahasrabudhe et al., 2017).

  • First Global Approval : this compound's development and approval for T2DM were summarized, highlighting its efficacy and safety in the VERTIS phase III clinical trial program (Markham, 2018).

  • Pharmacokinetic Drug Interaction Potential : A study investigated the pharmacokinetic interactions of this compound with mefenamic acid and ketoconazole in rats, revealing that concurrent administration may alter this compound's pharmacokinetics (Han et al., 2019).

  • Population Pharmacokinetic Model : A population pharmacokinetic model was developed to characterize the pharmacokinetics of this compound in healthy subjects and patients with T2DM, indicating that no covariates evaluated had a clinically relevant effect on its pharmacokinetics (Fediuk et al., 2020).

  • Advanced Analytical and Bioanalytical Estimation : This review described various procedures for analyzing this compound, including advanced techniques like 3D fluorescence spectroscopy and HPLC-MS/MS (Yalla et al., 2020).

Mécanisme D'action

Target of Action

Ertugliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) . SGLT2 is primarily located in the proximal convoluted tubules in the kidneys and is responsible for the reabsorption of about 90% of glucose from renal tubules .

Mode of Action

This compound works by blocking the reabsorption of glucose from the glomerulus in the kidneys . By inhibiting SGLT2, this compound prevents glucose reabsorption, leading to the excretion of glucose in the urine . This results in a reduction of blood glucose levels, which is beneficial for managing type 2 diabetes mellitus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, this compound disrupts this pathway, leading to increased urinary glucose excretion and decreased blood glucose levels . This can help improve glycemic control in patients with type 2 diabetes mellitus .

Result of Action

The primary molecular effect of this compound is the inhibition of SGLT2 , leading to increased urinary glucose excretion . At the cellular level, this results in a decrease in the reabsorption of glucose in the kidneys . Clinically, this compound has been shown to effectively reduce glycated hemoglobin levels and provide extra clinical benefits including body weight and fasting plasma glucose .

Action Environment

Environmental factors such as diet and the presence of other medications can influence the action of this compound. For instance, the administration of this compound with food resulted in no meaningful effect on this compound area under the plasma concentration–time curve (AUC), but decreased peak concentrations (Cmax) by 29% .

Safety and Hazards

Ertugliflozin may increase the risk of lower leg amputation, especially if the patient has had a prior amputation, a foot ulcer, heart disease, circulation problems, or nerve damage . This compound can cause serious infections in the penis or vagina . Contact with dust can cause mechanical irritation or drying of the skin .

Orientations Futures

Ertugliflozin is currently used for the treatment of type 2 diabetes . The findings from the VERTIS-CV trial demonstrated that this compound use in patients with type 2 diabetes and atherosclerotic cardiovascular disease is safe . The trial also demonstrated that the use of this compound led to a decrease in the number of hospitalizations for heart failure . This lends further support that this benefit is a class effect of SGLT2 inhibitors .

Propriétés

IUPAC Name

(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIACXAZCBVDEE-CUUWFGFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153120
Record name PF-04971729
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very slightly soluble
Record name Ertugliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11827
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

As part of a normal process, the glucose from the blood is filtered for excretion and reabsorbed in the glomerulus so less than one percent of this glucose is excreted in the urine. The reabsorption is mediated by the sodium-dependent glucose cotransporter (SGLT), mainly the type 2 which is responsible for 90% of the reabsorbed glucose. Ertugliflozin is a small inhibitor of the SGLT2 and its activity increases glucose excretion, reducing hyperglycemia without the requirement of excessive insulin secretion.
Record name Ertugliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11827
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

1210344-57-2, 1431329-06-4, 1210344-83-4
Record name Ertugliflozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1210344-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ertugliflozin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210344572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ertugliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11827
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-04971729
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-C-(hydroxymethyl)-beta-L-idopyranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ertugliflozin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ertugliflozin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ertugliflozin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C282481IP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ertugliflozin
Reactant of Route 2
Ertugliflozin
Reactant of Route 3
Ertugliflozin
Reactant of Route 4
Ertugliflozin
Reactant of Route 5
Ertugliflozin
Reactant of Route 6
Ertugliflozin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.